molecular formula C14H22N2O5S B5563316 ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate

ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B5563316
M. Wt: 330.40 g/mol
InChI Key: OMFSXGNBRWMILL-UHFFFAOYSA-N
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Description

Ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of the Glycyl Group: The glycyl group can be introduced through a peptide coupling reaction, where glycine is reacted with the thiophene derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Addition of the 2,3-Dihydroxypropyl Group: The 2,3-dihydroxypropyl group can be added through a nucleophilic substitution reaction, where a suitable leaving group on the thiophene derivative is replaced by the 2,3-dihydroxypropylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the thiophene ring or the side chains.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alcohols, under basic or acidic conditions depending on the leaving group.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

Ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    This compound: Unique due to the presence of both the thiophene ring and the 2,3-dihydroxypropyl group.

    2,3-Dihydroxypropyl 2-propenoate: Similar in having the 2,3-dihydroxypropyl group but lacks the thiophene ring.

    N-(2,3-Dihydroxypropyl)aminoethyl hydrogen phosphate: Similar in having the 2,3-dihydroxypropyl group but differs in the presence of the phosphate group instead of the thiophene ring.

Properties

IUPAC Name

ethyl 2-[[2-(2,3-dihydroxypropylamino)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S/c1-4-21-14(20)12-8(2)9(3)22-13(12)16-11(19)6-15-5-10(18)7-17/h10,15,17-18H,4-7H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFSXGNBRWMILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CNCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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